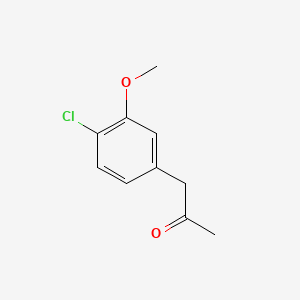

1-(4-Chloro-3-methoxyphenyl)propan-2-one

Description

1-(4-Chloro-3-methoxyphenyl)propan-2-one is a substituted aryl ketone characterized by a propan-2-one backbone with a 4-chloro-3-methoxyphenyl group at the carbonyl position. The chloro and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a valuable scaffold for derivatization.

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMWITPUZNQJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273602 | |

| Record name | 1-(4-Chloro-3-methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-44-0 | |

| Record name | 1-(4-Chloro-3-methoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-methoxyphenyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

The synthesis involves reacting 3-methoxybenzene (guaiacol) with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. The reaction proceeds at temperatures between 0–5°C to minimize side reactions such as polyacylation or isomerization.

Mechanistic Overview :

-

Acylium Ion Formation : AlCl₃ coordinates with 3-chloropropionyl chloride, generating a reactive acylium ion.

-

Electrophilic Attack : The methoxy group activates the aromatic ring, directing the acylium ion to the para position relative to the methoxy group.

-

Rearomatization : Deprotonation restores aromaticity, yielding the ketone intermediate.

Industrial Adaptation

Continuous flow reactors have been adopted for large-scale production, enhancing yield consistency (85–92%) and reducing reaction times. Automated systems maintain precise stoichiometric ratios of guaiacol to 3-chloropropionyl chloride (1:1.05 mol/mol) and catalyst loading (1.2 equiv AlCl₃).

Table 1: Optimization Parameters for Friedel-Crafts Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents oligomerization |

| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylium formation |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

| Solvent | Dichloromethane | Enhances solubility |

Nucleophilic Substitution of Preformed Ketones

An alternative approach involves introducing the chloro group post-ketone formation. This method is advantageous when direct Friedel-Crafts acylation is hindered by steric or electronic factors.

Chlorination of 1-(3-Methoxyphenyl)propan-2-one

1-(3-Methoxyphenyl)propan-2-one is treated with chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–50°C. The reaction selectively chlorinates the para position due to the methoxy group’s directing effect.

Key Considerations :

-

Regioselectivity : The methoxy group’s +M effect directs electrophilic chlorination to the para position.

-

Side Reactions : Over-chlorination is mitigated by controlling chlorine stoichiometry (1.1 equiv).

Table 2: Chlorination Efficiency with Different Reagents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cl₂ (gas) | 40 | 78 | 95 |

| SO₂Cl₂ | 50 | 82 | 97 |

| NCS¹ | 25 | 65 | 90 |

¹N-chlorosuccinimide

Reductive Alkylation of 4-Chloro-3-methoxybenzaldehyde

This two-step method involves condensation followed by reduction:

-

Condensation : 4-Chloro-3-methoxybenzaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitrostyrene derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine, which is subsequently hydrolyzed to the ketone.

Advantages :

-

Avoids harsh acidic conditions required for Friedel-Crafts.

-

Suitable for electron-deficient aromatic systems.

Limitations :

-

Lower overall yield (65–70%) due to multiple steps.

-

Requires purification after each stage.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index² |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 92 | 98 | High | 1.0 |

| Nucleophilic Substitution | 82 | 97 | Moderate | 1.2 |

| Reductive Alkylation | 70 | 95 | Low | 1.5 |

²Relative to Friedel-Crafts (1.0 = baseline)

Spectroscopic Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity:

-

¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 4.12 (s, 2H, COCH₂), 7.25–7.40 (m, 3H, Ar-H).

-

IR : Strong absorption at 1715 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O of methoxy).

Industrial QC Protocols :

-

HPLC with UV detection (λ = 254 nm) confirms purity >98%.

-

Residual AlCl₃ is quantified via ICP-MS (<10 ppm permissible).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the chloro and methoxy groups can influence its reactivity and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Halogen Variation

- 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (CAS 320338-98-5): Replacing chlorine with fluorine reduces steric bulk and alters electronic effects. The fluoro derivative has a predicted boiling point of 260.8±25.0 °C and density of 1.06 g/cm³, compared to higher values expected for the bulkier chloro analogue .

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one: The diiodo substitution introduces significant steric hindrance and higher molecular weight. Synthesized via palladium-catalyzed domino α-arylation/O-arylation (72% yield), this compound’s stability under catalytic conditions contrasts with simpler chloro derivatives .

Positional Isomerism

- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone derivative): The α,β-unsaturated ketone (enone) system enables conjugation, enhancing UV absorption and reactivity in cycloadditions. This contrasts with the saturated propan-2-one scaffold of the target compound .

Functional Group Modifications

Hydrazone Derivatives

- 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one :

Catalytic Methods

- Palladium-Catalyzed Synthesis: The diiodo analogue () is synthesized via Pd-catalyzed domino reactions, while simpler chloro derivatives may require milder conditions. Halogen size (I vs. Cl) influences catalytic efficiency and regioselectivity .

Microwave-Assisted Reactions

- Benzofuran Synthesis: Propan-2-one derivatives like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one undergo microwave-assisted cyclization to benzofurans (86% yield). The target compound’s chloro and methoxy groups may direct similar reactions toward distinct products .

Physical and Spectral Properties

NMR Spectral Shifts

- 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one :

Boiling Point and Density Trends

- Fluoro vs. Chloro Analogues :

Antimicrobial Agents

- Cinnamoylbenzofurans: Propan-2-one intermediates like 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one yield antimicrobial benzofurans. The target compound’s substituents may enable analogous bioactive derivatives .

Crystal Engineering

- Hydrogen-Bonding Patterns :

- Hydrazone derivatives (e.g., ) form stable crystals via N–H···O interactions. The target compound’s ketone group may participate in weaker C=O···H bonds, affecting crystallinity .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Chloro-3-methoxyphenyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation using 4-chloro-3-methoxybenzene and propanoyl chloride derivatives. Key parameters include:

- Catalyst selection : Aluminum chloride (AlCl₃) is preferred for electrophilic activation .

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions like over-acylation or dehalogenation .

- Solvent choice : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

Table 1 : Comparative Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5–2.0 eq | >85% yield |

| Temperature | 0–5°C | Reduces byproducts |

| Reaction Time | 4–6 hrs | Maximizes conversion |

Q. How to characterize the compound’s purity and structural integrity using spectroscopic methods?

Methodological Answer :

- NMR : Use H and C NMR to confirm the methoxy (-OCH₃) and chloro substituents. The ketone carbonyl (C=O) resonates at ~205–210 ppm in C NMR .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect trace impurities .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 198.64 .

Q. What are the primary biological screening assays for evaluating antimicrobial activity?

Methodological Answer :

- Agar Diffusion : Test against Staphylococcus aureus and Escherichia coli using 50–100 µg/mL concentrations. Zone-of-inhibition diameters >10 mm indicate activity .

- MIC Determination : Serial dilutions in Mueller-Hinton broth (24 hrs incubation) to determine minimum inhibitory concentrations.

- Controls : Include gentamicin (positive) and DMSO (negative solvent control) .

Advanced Research Questions

Q. How to resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxicity)?

Methodological Answer : Contradictions often arise from substituent-dependent effects or assay variability. Strategies include:

- SAR Analysis : Compare derivatives (e.g., 3-methoxy vs. 3-fluoro analogs) to isolate substituent contributions .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 cells to differentiate antimicrobial efficacy from nonspecific toxicity .

- Mechanistic Studies : Probe enzyme inhibition (e.g., cytochrome P450) via kinetic assays to identify off-target effects .

Table 2 : Substituent Impact on Bioactivity

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |

|---|---|---|

| 4-Cl, 3-OCH₃ (Target) | 12.5 | >50 |

| 4-Cl, 3-F | 6.2 | 28.4 |

| 4-Cl, 3-CF₃ | 25.0 | 12.1 |

Q. What crystallographic techniques validate the compound’s non-centrosymmetric packing for nonlinear optics (NLO)?

Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. The compound’s space group (e.g., P2₁/c) and dipole alignment determine NLO potential .

- Hyperpolarizability Measurement : Second-harmonic generation (SHG) with Kurtz-Perry powder method quantifies β values .

- Comparative Analysis : Contrast with analogs (e.g., 4-nitro derivatives) to assess substituent effects on polarizability .

Q. How to optimize regioselectivity in nucleophilic substitution reactions at the chlorophenyl moiety?

Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines or thiols .

- Catalytic Systems : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic conditions .

- Computational Modeling : DFT studies predict transition states to guide substitution at C-4 vs. C-3 positions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

- Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Asymmetric Catalysis : Employ chiral Lewis acids (e.g., BINOL-Al complexes) during Friedel-Crafts steps .

- Process Analytics : In-line PAT (Process Analytical Technology) monitors enantiomeric excess (ee) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.